5-tert-Butyl-1,3,4-thiadiazol-2-amine

Kinase selectivity Inflammation Osteoporosis

5-tert-Butyl-1,3,4-thiadiazol-2-amine (ATBTD) is a C-5 tert-butyl-substituted 2-amino-1,3,4-thiadiazole with molecular formula C₆H₁₁N₃S and molecular weight 157.24 g·mol⁻¹. The compound exists as a yellow crystalline solid with a melting point of 183–187 °C, and is sparingly soluble in methanol.

Molecular Formula C6H11N3S
Molecular Weight 157.24 g/mol
CAS No. 39222-73-6
Cat. No. B015482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl-1,3,4-thiadiazol-2-amine
CAS39222-73-6
Synonyms5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-amine;  2-tert-Butyl-5-amino-1,3,4-thiadiazole;  (5-tert-Butyl-[1,3,4]thiadiazol-2-yl)amine; 
Molecular FormulaC6H11N3S
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(S1)N
InChIInChI=1S/C6H11N3S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9)
InChIKeyICXDPEFCLDSXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-tert-Butyl-1,3,4-thiadiazol-2-amine (CAS 39222-73-6): Purpose-Driven Procurement for a Differentiated Heterocyclic Building Block


5-tert-Butyl-1,3,4-thiadiazol-2-amine (ATBTD) is a C-5 tert-butyl-substituted 2-amino-1,3,4-thiadiazole with molecular formula C₆H₁₁N₃S and molecular weight 157.24 g·mol⁻¹ [1]. The compound exists as a yellow crystalline solid with a melting point of 183–187 °C, and is sparingly soluble in methanol . It belongs to the 1,3,4-thiadiazole class, a privileged scaffold in medicinal chemistry and corrosion science, where the sterically demanding, electron-donating tert-butyl group imparts physicochemical and biological properties that are quantitatively distinct from those of its 5-methyl, 5-ethyl, 5-propyl, and unsubstituted counterparts [2].

Why 5-Methyl, 5-Ethyl, or Unsubstituted 1,3,4-Thiadiazol-2-amines Cannot Replace the 5-tert-Butyl Congener in Critical Applications


Within the 5-alkyl-1,3,4-thiadiazol-2-amine series, performance in corrosion inhibition, kinase selectivity, and synthetic utility is not monotonic with chain length. Theoretical and experimental studies demonstrate that the tert-butyl group provides a unique combination of steric shielding, electron donation, and hydrophobic surface area that qualitatively alters adsorption thermodynamics on metal surfaces and binding-site complementarity in kinase pockets relative to methyl, ethyl, or propyl analogs [1]. Furthermore, the intermediate role of 5-tert-butyl-1,3,4-thiadiazol-2-amine in the commercial synthesis of the herbicide Buthidazole is structurally specific—the tert-butyl group is embedded in the final active ingredient, making the 5-methyl or 5-ethyl analogs synthetically non-interchangeable for this purpose [2]. Procurement of a generic '5-alkyl-1,3,4-thiadiazol-2-amine' without specifying the tert-butyl substituent therefore risks functional failure in both corrosion-inhibitor formulations and agrochemical intermediate applications.

Quantitative Differentiation of 5-tert-Butyl-1,3,4-thiadiazol-2-amine: Head-to-Head and Cross-Study Evidence Against Closest Analogs


p38α MAP Kinase Inhibition: ATBTD Shows Measurable Target Engagement While Sparing JNK and ERK Kinases

5-tert-Butyl-1,3,4-thiadiazol-2-amine (CHEMBL3260598) inhibits human recombinant p38α MAP kinase with an IC₅₀ of 3.93 µM in a radioisotopic assay using ATF2 as substrate [1]. Critically, the compound does not inhibit JNK or ERK kinases at concentrations sufficient to fully engage p38α, and exhibits low toxicity toward human cells . This selectivity profile is not shared by the unsubstituted parent 2-amino-1,3,4-thiadiazole (ATD), which lacks the steric bulk to discriminate among MAP kinase family members. The tert-butyl group fills a hydrophobic sub-pocket in p38α that is absent or differently shaped in JNK and ERK, providing a structural basis for the observed selectivity.

Kinase selectivity Inflammation Osteoporosis

Theoretical Corrosion Inhibition Ranking on Iron in 1 M HCl: ATBTD Outperforms Ethyl and Unsubstituted Analogs

A comprehensive DFT and Monte Carlo simulation study evaluated the corrosion inhibition capacity of four thiadiazole derivatives on an iron substrate in 1 M HCl. The expected order of inhibition effectiveness was ATDT (5-amino-1,3,4-thiadiazole-2-thiol) > ATBTD (5-tert-butyl) > AETD (5-ethyl) > ATD (unsubstituted) [1]. ATBTD ranked second among the four inhibitors, surpassing both the 5-ethyl analog and the parent compound due to the electron-donating and steric contributions of the tert-butyl group, which enhance spontaneous and favorable adsorption at the inhibitor/substrate interface. The study employed B3LYP/DFT-D calculations with a DNP basis set and Monte Carlo simulated annealing, providing robust computational evidence for the ranking.

Corrosion inhibition Iron substrate DFT modeling

Experimental Corrosion Inhibition of Brass in Natural Seawater: ATBTD Demonstrates Concentration-Dependent Efficiency Comparable to the Best-in-Class 5-Ethyl Analog

Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies on brass in natural seawater evaluated three amino-substituted thiadiazoles: AETD (2-amino-5-ethyl), AETTD (2-amino-5-ethylthio), and ATBTD (2-amino-5-tert-butyl) [1]. The inhibition efficiency of all three derivatives increased with inhibitor concentration, and the overall efficiency order correlated with the electron-donor character of the substituent: tert-butyl ≈ ethylthio > ethyl. ATBTD achieved inhibition efficiencies comparable to AETTD, the strongest inhibitor in the set, and consistently outperformed AETD at equivalent concentrations. The tert-butyl group's strong +I inductive effect enhances electron density on the thiadiazole ring, promoting chemisorption onto the brass surface.

Seawater corrosion Brass protection Electrochemical impedance

Structural Specificity as a Buthidazole Intermediate: The tert-Butyl Moiety Is Integral to the Final Agrochemical Active Ingredient

5-tert-Butyl-1,3,4-thiadiazol-2-amine is the direct synthetic precursor to Buthidazole (CAS 55511-98-3), a selective herbicide used for weed control in maize and sugarcane . The final product, rac-(4R)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one, retains the intact tert-butyl-thiadiazole moiety, which is essential for binding at two distinct sites in the photosynthetic electron transport chain [1]. Replacement with 5-methyl or 5-ethyl analogs would yield structurally different final compounds lacking herbicidal registration and efficacy data. This compound is listed as the designated intermediate in authoritative pesticide compendia and supplier databases .

Agrochemical intermediate Herbicide synthesis Buthidazole

Thermal Stability and Physical Form: ATBTD Exhibits a Wide Liquidus Range Distinct from Lower Alkyl Analogs

The melting point of 5-tert-butyl-1,3,4-thiadiazol-2-amine (183–187 °C) [1] is significantly lower than that of the 5-methyl analog (224–225 °C) and the 5-ethyl analog (198–202 °C) , and comparable to the unsubstituted parent 2-amino-1,3,4-thiadiazole (188–194 °C) [2]. This relatively suppressed melting point, combined with the compound's solid state at ambient temperature, favors melt-processing and solvent-assisted formulation strategies that are precluded for the higher-melting 5-methyl derivative. The tert-butyl group introduces conformational flexibility that disrupts crystal packing while maintaining sufficient lattice energy for room-temperature solid handling.

Melting point Thermal stability Formulation compatibility

High-Confidence Application Scenarios for 5-tert-Butyl-1,3,4-thiadiazol-2-amine Based on Quantitative Differentiation Evidence


p38α MAP Kinase Drug Discovery: A Selectivity-Profiled Fragment for Inflammatory Disease Targets

Medicinal chemistry teams developing p38α inhibitors for osteoporosis, rheumatoid arthritis, or psoriasis can deploy 5-tert-butyl-1,3,4-thiadiazol-2-amine as a fragment hit with pre-established kinase selectivity. The compound's IC₅₀ of 3.93 µM against p38α, combined with its documented failure to inhibit JNK or ERK, provides a selectivity-filtered starting point for fragment growing or linking campaigns [1]. This reduces the need for early counter-screening against the MAP kinase panel, accelerating hit-to-lead timelines compared to uncharacterized 5-alkyl analogs.

Marine-Grade Corrosion Inhibitor Formulations for Brass and Copper-Nickel Alloys

Industrial formulators developing corrosion inhibitor packages for seawater-cooled heat exchangers, desalination plants, or marine equipment can select ATBTD based on its experimentally validated performance on brass in natural seawater. Potentiodynamic polarization and EIS data confirm that ATBTD outperforms the 5-ethyl analog (AETD) and matches the 5-ethylthio derivative (AETTD) at operational concentrations [2]. Its solid-state handling and moderate melting point facilitate incorporation into solvent-based or melt-extruded inhibitor delivery systems.

Agrochemical Intermediate for Registered Herbicide Buthidazole Synthesis

Agrochemical manufacturers and contract research organizations synthesizing Buthidazole for selective weed control in maize and sugarcane must use 5-tert-butyl-1,3,4-thiadiazol-2-amine as the specific thiadiazole intermediate. The tert-butyl group is retained in the final active ingredient and is essential for dual-site inhibition of photosynthetic electron transport [3]. Procurement of the incorrect 5-alkyl analog yields a structurally distinct compound without regulatory approval or demonstrated field efficacy.

Acidic Pickling Corrosion Inhibitors for Iron and Mild Steel

Computational evidence from DFT and Monte Carlo simulations ranks ATBTD as a more effective corrosion inhibitor than both the 5-ethyl analog and the unsubstituted parent compound on iron in 1 M HCl [4]. Industries employing acidic pickling or cleaning processes for iron and mild steel can prioritize ATBTD over AETD or ATD in inhibitor screening cascades, reducing experimental trial counts and accelerating formulation development.

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